6-Amino-2,3-dichlorophenol
Overview
Description
6-Amino-2,3-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO It is characterized by the presence of two chlorine atoms, an amino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3-dichlorophenol typically involves the reduction of 5,6-dichloro-2-nitrophenol. One common method includes the use of tin(II) chloride in ethanol under an argon atmosphere. The reaction mixture is heated to 80°C, and after the completion of the reaction, the product is extracted using ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,6-dichloro-4-nitrophenol in the presence of platinum on carbon. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,3-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tin(II) chloride and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
6-Amino-2,3-dichlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in oxidative stress responses .
Comparison with Similar Compounds
- 2,6-Dichlorophenol
- 4-Amino-2,3-dichlorophenol
- 2-Amino-5,6-dichlorophenol
Comparison: 6-Amino-2,3-dichlorophenol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2,6-Dichlorophenol lacks the amino group, which significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
6-amino-2,3-dichlorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKNLCXXJZQFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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